3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-5-3-4-14(12-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)13-6-8-16(22)9-7-13/h3-9,12H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFKQCHSLFAQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characterization and Structural Features
Core Structural Components
The target compound features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core, which combines:
- A spirocyclic system linking two rings via a shared nitrogen atom.
- A thione group (C=S) at position 2, enhancing electrophilic reactivity.
- Substituents:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆ClFN₂OS |
| Molecular Weight | 386.9 g/mol |
| CAS Number | 1223806-90-3 |
| Key Functional Groups | Thione, Fluorobenzoyl, Chlorophenyl |
Synthetic Strategies for Spirocyclic Diazaspiro Systems
Cycloaddition Approaches
Spirocyclic frameworks are often constructed via cycloaddition reactions . A [3+2] cycloaddition between a diaza-containing precursor and a suitably functionalized dipolarophile could yield the diazaspiro core. For example:
- Precursor Synthesis :
- A diazabicyclic amine intermediate reacts with a thionating agent (e.g., Lawesson’s reagent) to install the thione group.
- Dipole Formation :
- Generation of a nitrile oxide or azomethine ylide from the 3-chlorophenyl-substituted precursor.
- Cycloaddition :
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers a modular route to spirocycles:
- Diene Synthesis :
- A diene precursor containing both the 3-chlorophenyl and 4-fluorobenzoyl groups is prepared.
- Metathesis Catalyst :
- Grubbs’ catalyst (e.g., RuCl₂(PCy₃)₂(CHPh)) induces cyclization to form the spirocyclic skeleton.
- Post-Functionalization :
Stepwise Synthesis of Target Compound
Intermediate Preparation
Synthesis of 1-(4-Fluorobenzoyl)-1,4-Diazaspiro[4.4]Non-3-Ene-2-Thione
- Thione Formation :
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane) isolates the thione intermediate.
Introduction of 3-Chlorophenyl Group
Critical Reaction Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | −78°C to 0°C | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances Grignard reactivity |
| Catalyst | None (thermal) | Avoids metal contamination |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Comparative Analysis of Analogous Syntheses
Case Study: Sulfonamide Spirocycles (US7199257B1)
The synthesis of N-[4-cyano-3-trifluoromethyl-phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide shares mechanistic parallels:
- Spirocyclic Intermediate :
- Use of dioxathiolane derivatives to stabilize reactive intermediates.
- Sulfonylation :
- Methanesulfonyl chloride introduces sulfonyl groups under basic conditions.
- Ring-Opening :
- Hydrolysis with aqueous NaOH yields hydroxyl groups.
Challenges and Optimization Opportunities
Steric Hindrance
The 3-chlorophenyl and 4-fluorobenzoyl groups create steric congestion, necessitating:
Thione Stability
The thione group is prone to oxidation, requiring:
- Inert Atmosphere : Nitrogen or argon gas prevents disulfide formation.
- Antioxidants : Addition of 0.1% (w/w) butylated hydroxytoluene (BHT) during purification.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that create the spirocyclic core followed by the introduction of chlorophenyl and fluorobenzoyl groups. Common synthetic routes include:
- Preparation of Spirocyclic Core : Utilizing strong bases or acids under controlled conditions.
- Substitution Reactions : Introducing functional groups through nucleophilic or electrophilic substitutions.
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its spirocyclic structure can enhance binding affinity, making it a candidate for developing pharmaceuticals targeting specific diseases.
Case Study :
A study demonstrated that derivatives of similar spirocyclic compounds exhibited significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties.
Biological Studies
Research indicates that 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be used to investigate the effects of spirocyclic compounds on various biological systems. It may serve as a tool for understanding cellular mechanisms and pathways.
Example :
In vitro studies have shown that related compounds can modulate biological responses in systems involving oxidative stress, inflammation, and apoptosis .
Material Science
This compound can be utilized in the synthesis of advanced materials due to its unique chemical structure and properties. It may serve as a precursor for creating polymers or other materials with specific functionalities.
Data Table: Potential Applications in Material Science
| Application Area | Description | Example Uses |
|---|---|---|
| Polymer Chemistry | Used as a monomer in polymer synthesis | Production of specialty polymers |
| Coatings | Enhancing properties of coatings | Durable and weather-resistant coatings |
| Nanotechnology | Role in fabricating nanomaterials | Nanocomposites for electronics |
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The presence of chlorophenyl and fluorobenzoyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Spiro Ring Systems
The spiro ring size significantly impacts conformational flexibility and biological interactions:
Key Observations :
Substituent Effects on Pharmacological Properties
Substituents on the benzoyl and aryl groups modulate electronic, hydrophobic, and steric interactions:
A. Benzoyl Group Modifications
B. Aryl Group Variations
ClogP: Calculated octanol-water partition coefficient.
Case Study: Impact of Halogen Substitution
- Fluorine (4-Fluorobenzoyl) : The target compound’s 4-fluoro group balances electron withdrawal and metabolic resistance, avoiding excessive hydrophobicity seen in dichloro analogs .
- Chlorine (3-Chlorophenyl vs. 4-Chlorophenyl) : The 3-chloro position may improve π-π stacking with aromatic residues in target proteins compared to 4-chloro derivatives .
Research Findings and Implications
- Structural Insights : X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) confirms spiro ring conformations and substituent orientations .
- Synthetic Accessibility : Analogs with smaller spiro systems (e.g., [4.4]) are more synthetically tractable than [4.6] systems, which require longer reaction times .
- Therapeutic Potential: Compounds with 3-chlorophenyl and fluorinated benzoyl groups (e.g., target compound) are promising candidates for CNS disorders, aligning with patents for diazaspiro derivatives as vasopressin antagonists .
Biological Activity
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure that contributes to its unique biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing chlorophenyl and fluorobenzoyl groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. For example, studies on related compounds indicate that they may act as inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The interaction with AChE could lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially providing therapeutic effects in neurodegenerative diseases.
Case Studies and Experimental Data
-
In vitro Studies :
- A study examining the effect of diazaspiro compounds on AChE demonstrated significant inhibition with IC50 values in the micromolar range, suggesting that this compound may similarly inhibit AChE.
-
Cytotoxicity Assays :
- Cytotoxicity assays performed on cancer cell lines revealed that compounds with similar structures can induce apoptosis through caspase activation pathways. This suggests potential anticancer properties for the compound .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the diazaspiro core via cyclocondensation of diamines with ketones under acidic/basic conditions; (2) nucleophilic substitution to introduce the 3-chlorophenyl group; and (3) acylation with 4-fluorobenzoyl chloride. Optimizing purity (>95%) requires precise stoichiometry control, inert atmospheres (e.g., nitrogen), and purification via column chromatography with ethyl acetate/hexane gradients. Recrystallization in ethanol/water mixtures can further enhance purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on complementary analytical techniques:
- X-ray crystallography resolves the spirocyclic geometry and substituent orientation.
- NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) identifies proton environments and coupling patterns, particularly for the thione (-C=S) and fluorobenzoyl groups.
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₁₇ClFN₂OS) with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) often stem from:
- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa), incubation times, or serum content. Standardization using ISO-certified protocols is critical.
- Compound stability : Degradation in DMSO stock solutions can skew results. Stability studies via HPLC at 24/48-hour intervals are recommended.
- Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) minimizes false positives in dose-response studies .
Q. How does the spirocyclic structure influence target binding and selectivity?
- Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) reveals:
- The spiro core induces conformational rigidity, favoring lock-and-key binding to hydrophobic enzyme pockets (e.g., kinases).
- The 3-chlorophenyl group enhances π-π stacking with aromatic residues (e.g., Tyr836 in EGFR), while the 4-fluorobenzoyl moiety improves metabolic stability via reduced CYP450 oxidation.
- Free energy perturbation (FEP) simulations quantify substituent effects on binding affinity .
Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological effects?
- Methodological Answer :
- In vitro : Primary neuronal cultures or SH-SY5Y cells treated with glutamate/ROS inducers to assess neuroprotection (measured via MTT assay and caspase-3 activity).
- In vivo : Rodent models (e.g., Morris water maze for cognitive effects; forced swim test for antidepressant activity). Dose optimization (1–10 mg/kg, i.p.) and pharmacokinetic profiling (plasma t₁/₂, brain permeability via LC-MS/MS) are essential .
Methodological Notes
- Contradiction Analysis : When reconciling conflicting data (e.g., antimicrobial vs. anticancer potency), prioritize studies with orthogonal validation (e.g., genetic knockout models or crystallographic binding data) .
- Advanced SAR : Use fragment-based drug design (FBDD) to systematically replace substituents (e.g., replacing Cl with CF₃) and quantify effects on LogP and solubility (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
